(4-Methylphenyl){4-[(4-methylphenyl)methyl]phenyl}methanone
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Overview
Description
(4-Methylphenyl){4-[(4-methylphenyl)methyl]phenyl}methanone is an organic compound with the molecular formula C22H20O It is a ketone derivative, characterized by the presence of a methanone group bonded to two 4-methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylphenyl){4-[(4-methylphenyl)methyl]phenyl}methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction proceeds as follows:
Starting Materials: 4-methylbenzoyl chloride and 4-methylbenzylbenzene.
Reaction Conditions: The reaction is carried out in an anhydrous environment, often using a solvent like dichloromethane (CH2Cl2) or carbon disulfide (CS2).
Procedure: The 4-methylbenzoyl chloride is added dropwise to a solution of 4-methylbenzylbenzene and aluminum chloride under stirring. The mixture is then heated to reflux for several hours.
Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(4-Methylphenyl){4-[(4-methylphenyl)methyl]phenyl}methanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of secondary alcohols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
(4-Methylphenyl){4-[(4-methylphenyl)methyl]phenyl}methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Methylphenyl){4-[(4-methylphenyl)methyl]phenyl}methanone involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Interacting with Receptors: Affecting signal transduction pathways by binding to cellular receptors.
Disrupting Cellular Processes: Interfering with cell division, growth, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
Benzophenone: A simpler ketone with two phenyl groups.
4-Methylbenzophenone: Similar structure but lacks the additional 4-methylphenyl group.
Uniqueness
(4-Methylphenyl){4-[(4-methylphenyl)methyl]phenyl}methanone is unique due to the presence of two 4-methylphenyl groups, which may confer distinct chemical and biological properties compared to simpler ketones like benzophenone and 4-methylbenzophenone.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
919356-02-8 |
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Molecular Formula |
C22H20O |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
(4-methylphenyl)-[4-[(4-methylphenyl)methyl]phenyl]methanone |
InChI |
InChI=1S/C22H20O/c1-16-3-7-18(8-4-16)15-19-9-13-21(14-10-19)22(23)20-11-5-17(2)6-12-20/h3-14H,15H2,1-2H3 |
InChI Key |
VOSIUZLUGPPVDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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